Cas no 204845-95-4 (3,4,11-Phenylmethoxy Entecavir)
3,4,11-Phenylmethoxy Entecavir Chemical and Physical Properties
Names and Identifiers
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- 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
- 6-(Benzyloxy)-9-(1S,3R,4S)-4-(benzyloxy)-3-(benzyoxymethyl)-2-methylenecyclopentyl)-9H-purin-2-amine
- 6-(Benzyloxy)-9-[(1S,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-9H-purine-2-amine
- 9H-Purine-2-amine, 9-[(1S, 3R, 4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)
- 6-(benzyloxy)-9-[(1S,3R,4S)-4-(benzyloxy)-3-(benzyloxymethyl)-2-Methylenecyclopentyl]-9H-purin-2-amine
- Entecavir-8
- 6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)-methyl)-2-methylenecyclopentyl)-9H-purin-2-amine
- 9-[(1S,3R,4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
- 9H-Purin-2-amine, 9-[(1S,3R,4S)-2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-
- Entecavir Intermediate VIII
- 9-[(1S,3R,4S)-2-Methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-9H-Purin-2-amine
- 9H-Purin-2-amine,9-[2-methylene-4-(phenylmethoxy)-3-[(phenylmethoxy)methyl]cyclopentyl]-6-(phenylmethoxy)-,[1S-(1a,3a,4b)]-
- 6-(Benzyloxy)-9-{(1S,3R,4S)-4-(benzyloxy)-3-[(benzyloxy)methyl]-2-methylidenecyclopentyl}-9H-purin-2-amine
- 204845-95-4
- 9-[(1S, 3R, 4S)-2-methylidene-4-phenylmethoxy-3-(phenylmethoxymethyl)cyclopentyl]-6-phenylmethoxypurin-2-amine
- CS-0165036
- AKOS015839410
- C33H33N5O3
- DTXSID70676892
- SCHEMBL22343514
- AKOS015896672
- AC-5923
- 6-(benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine? (Entecavir Impurity pound(c)
- 3,4,11-Phenylmethoxy Entecavir
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- MDL: MFCD22056678
- Inchi: 1S/C33H33N5O3/c1-23-27(21-39-18-24-11-5-2-6-12-24)29(40-19-25-13-7-3-8-14-25)17-28(23)38-22-35-30-31(38)36-33(34)37-32(30)41-20-26-15-9-4-10-16-26/h2-16,22,27-29H,1,17-21H2,(H2,34,36,37)/t27-,28-,29-/m0/s1
- InChI Key: NZZOWGOYNQDEDC-AWCRTANDSA-N
- SMILES: O(CC1C=CC=CC=1)[C@H]1C[C@@H](C(=C)[C@@H]1COCC1C=CC=CC=1)N1C=NC2C(=NC(N)=NC1=2)OCC1C=CC=CC=1
Computed Properties
- Exact Mass: 533.24300
- Monoisotopic Mass: 547.258
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 8
- Heavy Atom Count: 41
- Rotatable Bond Count: 11
- Complexity: 813
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 3
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 97.3A^2
- XLogP3: 4.8
Experimental Properties
- Density: 1.26
- Boiling Point: 750.8°C at 760 mmHg
- Flash Point: 407.8 °C
- Refractive Index: 1.653
- PSA: 97.31000
- LogP: 6.24050
3,4,11-Phenylmethoxy Entecavir Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P092830-1mg |
3,4,11-Phenylmethoxy Entecavir |
204845-95-4 | 1mg |
$190.00 | 2023-05-17 | ||
| TRC | P092830-10mg |
3,4,11-Phenylmethoxy Entecavir |
204845-95-4 | 10mg |
$1499.00 | 2023-05-17 | ||
| Chemenu | CM132104-1g |
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204845-95-4 | 95% | 1g |
$234 | 2021-08-05 | |
| Chemenu | CM132104-1g |
6-(benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine |
204845-95-4 | 95% | 1g |
$*** | 2023-03-30 | |
| eNovation Chemicals LLC | D554973-1g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 1g |
$899 | 2024-05-24 | |
| Alichem | A019140164-1g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine |
204845-95-4 | 95% | 1g |
$400.00 | 2023-09-02 | |
| eNovation Chemicals LLC | D554973-250mg |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 250mg |
$480 | 2025-02-27 | |
| eNovation Chemicals LLC | D554973-5g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 5g |
$2540 | 2025-02-27 | |
| eNovation Chemicals LLC | D554973-1g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)Methyl)-2-Methylenecyclopentyl)-9H-purin-2-aMine |
204845-95-4 | 97% | 1g |
$850 | 2025-02-27 | |
| Ambeed | A512242-1g |
6-(Benzyloxy)-9-((1S,3R,4S)-4-(benzyloxy)-3-((benzyloxy)methyl)-2-methylenecyclopentyl)-9H-purin-2-amine |
204845-95-4 | 95+% | 1g |
$360.0 | 2024-04-22 |
3,4,11-Phenylmethoxy Entecavir Suppliers
3,4,11-Phenylmethoxy Entecavir Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Aloke Das,K. K. Mahato,Chayan K. Nandi,Tapas Chakraborty,Shridhar R. Gadre,Nikhil A. Gokhale Phys. Chem. Chem. Phys., 2002,4, 2162-2168
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Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
Additional information on 3,4,11-Phenylmethoxy Entecavir
3,4,11-Phenylmethoxy Entecavir (CAS No. 204845-95-4): A Comprehensive Overview of Its Properties and Applications
In the realm of pharmaceutical chemistry, 3,4,11-Phenylmethoxy Entecavir (CAS No. 204845-95-4) has emerged as a compound of significant interest due to its structural uniqueness and potential therapeutic applications. This article delves into the molecular characteristics, synthesis pathways, and current research trends surrounding this compound, while addressing common queries and industry-relevant topics.
The phenylmethoxy modification in Entecavir derivatives, such as 3,4,11-Phenylmethoxy Entecavir, is a key area of exploration for enhancing bioavailability and target specificity. Researchers are particularly intrigued by its potential role in antiviral therapies, given the global focus on infectious disease management post-pandemic. Searches for terms like "Entecavir derivatives for antiviral use" or "CAS 204845-95-4 applications" reflect growing curiosity about its clinical relevance.
From a synthetic chemistry perspective, the introduction of phenylmethoxy groups at the 3,4, and 11 positions of the Entecavir backbone requires precise control over reaction conditions. Recent publications highlight innovative catalytic methods to achieve higher yields, a topic frequently searched as "optimized synthesis of 3,4,11-Phenylmethoxy Entecavir". Such advancements align with the pharmaceutical industry's demand for scalable and cost-effective production techniques.
Beyond synthesis, the compound's physicochemical properties—such as solubility, stability under physiological conditions, and metabolic pathways—are critical to its development. Questions like "How does 3,4,11-Phenylmethoxy Entecavir compare to unmodified Entecavir?" often arise in academic forums, underscoring the need for comparative studies. Preliminary data suggest that the phenylmethoxy modifications may alter pharmacokinetics, warranting further in vivo investigations.
The intersection of 3,4,11-Phenylmethoxy Entecavir with cutting-edge drug delivery systems (e.g., nanoparticle carriers) is another hot topic. Searches for "targeted delivery of Entecavir derivatives" reveal interest in overcoming biological barriers, a challenge central to modern therapeutics. Computational modeling studies, often queried as "molecular docking analysis of CAS 204845-95-4", further support rational drug design efforts.
Regulatory and patent landscapes surrounding 204845-95-4 also attract attention. With stringent requirements for novel chemical entities, researchers frequently explore "IP status of 3,4,11-Phenylmethoxy Entecavir" or "regulatory pathways for modified nucleosides". These discussions are vital for stakeholders navigating commercialization hurdles.
In conclusion, 3,4,11-Phenylmethoxy Entecavir represents a compelling case study in medicinal chemistry innovation. Its multifaceted profile—from synthetic challenges to therapeutic potential—positions it as a subject of enduring scientific and industrial relevance. As research progresses, addressing FAQs like "safety profile of phenylmethoxy-modified nucleosides" will be pivotal in translating laboratory findings into clinical solutions.
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